4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between carbon and nitrogen atoms (C=N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol typically involves the condensation reaction between 4-phenylpiperazine and 4-formylcatechol. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol: A similar compound with a different substitution pattern on the benzene ring.
Poly[3,6-bis(iminomethylphenylene-1,2-diol)dilithium]: A polymeric compound with similar structural features.
Uniqueness
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol is unique due to its specific substitution pattern and the presence of both piperazine and catechol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19N3O2/c21-16-7-6-14(12-17(16)22)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2/b18-13+ |
InChI Key |
SVDSQTDJNMFDDT-QGOAFFKASA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.